(1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol
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Overview
Description
(1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the chloro-fluorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a chloro-fluorobenzene derivative.
Attachment of the pyridinyl group: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated pyrazole intermediate.
Reduction to methanol: The final step involves the reduction of the carbonyl group to a hydroxyl group using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrazole ring to a pyrazoline ring.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of (1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)acetone: Similar structure but with an acetone group instead of methanol.
Uniqueness
(1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol is unique due to the combination of its chloro-fluorophenyl, pyridinyl, and pyrazolyl groups, which confer distinct chemical properties and potential applications. Its specific reactivity and biological activities make it a valuable compound for research and development in various fields.
Properties
CAS No. |
618444-58-9 |
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Molecular Formula |
C15H11ClFN3O |
Molecular Weight |
303.72 g/mol |
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)-3-pyridin-3-ylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C15H11ClFN3O/c16-13-6-12(3-4-14(13)17)20-8-11(9-21)15(19-20)10-2-1-5-18-7-10/h1-8,21H,9H2 |
InChI Key |
CCWIIRMBQMEUEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CO)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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